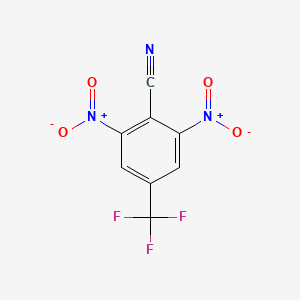
2,6-Dinitro-4-(trifluoromethyl)benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dinitro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F3N3O4. It is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzonitrile core. This compound is notable for its applications in various chemical syntheses and industrial processes due to its unique reactivity and stability.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitro-4-(trifluoromethyl)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents, particularly in oncology and antimicrobial treatments.
Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-(trifluoromethyl)benzonitrile typically involves the nitration of 4-(trifluoromethyl)benzonitrile. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 6 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 2,6-Dinitro-4-(trifluoromethyl)benzonitrile may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring consistent product quality.
Types of Reactions:
Reduction: 2,6-Dinitro-4-(trifluoromethyl)benzonitrile can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The nitro groups in 2,6-Dinitro-4-(trifluoromethyl)benzonitrile can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Typical reagents include sodium methoxide or potassium hydroxide.
Oxidation: Although less common, the compound can be further oxidized under strong oxidative conditions to form various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Reduction: 2,6-Diamino-4-(trifluoromethyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives or carboxylic acids.
Wirkmechanismus
The mechanism by which 2,6-Dinitro-4-(trifluoromethyl)benzonitrile exerts its effects is largely dependent on its chemical structure. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups or modify existing ones. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dinitrobenzonitrile
- 2,6-Dinitrobenzonitrile
- 4-(Trifluoromethyl)benzonitrile
Comparison:
2,4-Dinitrobenzonitrile: Lacks the trifluoromethyl group, resulting in different reactivity and physical properties.
2,6-Dinitrobenzonitrile: Similar in structure but without the trifluoromethyl group, affecting its chemical behavior and applications.
4-(Trifluoromethyl)benzonitrile: Contains the trifluoromethyl group but lacks the nitro groups, leading to different reactivity patterns.
2,6-Dinitro-4-(trifluoromethyl)benzonitrile is unique due to the combination of nitro and trifluoromethyl groups, which confer distinct electronic and steric properties, making it particularly useful in specialized chemical syntheses and industrial applications.
Eigenschaften
IUPAC Name |
2,6-dinitro-4-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3N3O4/c9-8(10,11)4-1-6(13(15)16)5(3-12)7(2-4)14(17)18/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMGGCAIQROQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326937 |
Source


|
| Record name | NSC622626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35213-02-6 |
Source


|
| Record name | NSC622626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














